REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:19])[C:5](=O)[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[CH:9][C:8]=1[N+:15]([O-])=O)[CH3:2]>C(O)(=O)C.O.[Zn]>[CH2:1]([O:3][C:4]([C:5]1[NH:15][C:8]2[C:7]([CH:6]=1)=[CH:12][CH:11]=[C:10]([C:13]#[N:14])[CH:9]=2)=[O:19])[CH3:2]
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir at rt for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
then filter
|
Type
|
CUSTOM
|
Details
|
to remove the solids
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate to a volume of 10 mL
|
Type
|
ADDITION
|
Details
|
dilute with EtOAc (40 mL)
|
Type
|
FILTRATION
|
Details
|
filter again
|
Type
|
CUSTOM
|
Details
|
to remove insoluble material
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1NC2=CC(=CC=C2C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.13 mmol | |
AMOUNT: MASS | 670 mg | |
YIELD: CALCULATEDPERCENTYIELD | 67.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |